5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a halogenated triazole derivative characterized by dual bromine substitutions: one on the triazole ring (position 5) and another on the ortho position of the phenyl group. The compound’s structure combines a 1,2,3-triazole core with a carboxylic acid functional group, making it a versatile scaffold for medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H5Br2N3O2 |
|---|---|
Molecular Weight |
346.96 g/mol |
IUPAC Name |
5-bromo-2-(2-bromophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Br2N3O2/c10-5-3-1-2-4-6(5)14-12-7(9(15)16)8(11)13-14/h1-4H,(H,15,16) |
InChI Key |
YUMORDCVZXRVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C(C(=N2)Br)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Triazole Core Formation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The foundational approach for constructing the 1,2,3-triazole ring relies on CuAAC, a regioselective "click" reaction. This method enables the fusion of azide and alkyne precursors under mild conditions. For the target compound, the reaction involves:
- Azide component : 2-bromophenyl azide, synthesized via diazotization of 2-bromoaniline followed by azide substitution.
- Alkyne component : Propiolic acid derivatives functionalized with bromine at the C5 position.
A representative procedure involves refluxing equimolar quantities of 2-bromophenyl azide and 5-bromo-propiolic acid in a tert-butanol/water (2:1) solvent system. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate catalyze the cycloaddition, yielding the 1,4-disubstituted triazole intermediate. Post-reaction, the product precipitates upon cooling and is purified via recrystallization from ethanol/water mixtures.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | tert-Butanol/water (2:1) |
| Catalyst | CuSO₄·5H₂O (5 mol%) |
| Reducing Agent | Sodium ascorbate (10 mol%) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Bromination Strategies for Triazole Functionalization
Direct Bromination of the Triazole Ring
Introducing bromine at the C5 position requires electrophilic aromatic substitution (EAS). However, the electron-deficient triazole ring necessitates harsh conditions:
- Reagents : Bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a Lewis acid.
- Conditions : Reflux at 100°C for 6–8 hours.
This method achieves mono-bromination at the C5 position due to the directing effect of the carboxylic acid group at C4. Excess bromine leads to di-substitution, requiring careful stoichiometric control.
Bromination Efficiency:
| Starting Material | Brominating Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-(2-Bromophenyl)-2H-triazole-4-carboxylic acid | Br₂/FeBr₃ | 65 | 98.5 |
Carboxylic Acid Incorporation and Activation
Propiolic Acid as a Carboxylic Acid Precursor
Propiolic acid (HC≡C-COOH) serves as the alkyne component in CuAAC, directly introducing the carboxylic acid group at C4. Post-cycloaddition, no further oxidation or hydrolysis is required, streamlining synthesis.
Alternative Routes via Ester Hydrolysis
For alkynes lacking inherent carboxylic acid groups, ester-protected derivatives (e.g., methyl propiolate) may be used. Post-cycloaddition, saponification with aqueous NaOH yields the free acid:
$$
\text{R-COOR'} + \text{NaOH} \rightarrow \text{R-COO⁻Na⁺} + \text{R'OH}
$$
This method is less efficient (50–60% yield) due to side reactions but offers flexibility in alkyne selection.
Industrial-Scale Optimization
Analytical Characterization
Spectroscopic Validation
Challenges and Mitigation Strategies
Regiochemical Control
CuAAC exclusively yields 1,4-disubstituted triazoles, complicating access to 2H-tautomers. To favor the 2H-form:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CuAAC with Propiolic Acid | 85 | 99.5 | High |
| Ester Hydrolysis | 60 | 98.0 | Moderate |
| Continuous Flow | 82 | 99.2 | Very High |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of bromine atoms and the carboxylic acid group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Triazole Carboxylic Acids
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic Acid
- Structure : Replaces the bromophenyl group with a bromopyridinyl moiety.
1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Substitutes bromine with chlorine on the phenyl group and adds a trifluoromethyl (CF₃) group at position 3.
- Activity : Exhibited 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, highlighting the role of electron-withdrawing groups (e.g., CF₃) in enhancing antiproliferative effects .
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Features a thiazole ring instead of a bromophenyl group.
- Activity : Inhibited NCI-H522 lung cancer cells by 40%, attributed to zwitterionic properties improving cell permeability .
- Comparison : The absence of bromine in this compound reduces molecular weight (191.97 g/mol vs. ~347.95 g/mol for the target compound) but limits halogen-mediated interactions .
Structural Isomers and Functional Group Variations
5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Structure : Incorporates a benzoxazole-thione moiety instead of a carboxylic acid.
- Properties : IR spectra show C=S (1212 cm⁻¹) and C-Br (533 cm⁻¹) stretches, with 1H-NMR confirming aromatic protons.
- Comparison : The thione group may enhance metal chelation, whereas the carboxylic acid in the target compound offers hydrogen-bonding capabilities for target recognition .
4-(4-Aryl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Chloro vs. Bromo Derivatives)
Anticancer Activity
- Target Compound : Predicted to show moderate activity based on structural similarity to 1-(4-chlorophenyl)-5-CF₃–1H-1,2,3-triazole-4-carboxylic acid (GP = 68.09%). However, its high acidity (due to the carboxylic acid and electron-withdrawing bromine) may reduce cell permeability compared to amide derivatives .
- Superior Analogs : Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (GP = 70.94%) demonstrates that esterification or zwitterionic forms can mitigate permeability issues .
Antimicrobial Activity
Biological Activity
5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazole ring and bromophenyl groups, which are known to influence its biological activity.
- Molecular Formula : C9H6Br2N4O2
- Molecular Weight : 309.97 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Bcl-2 Protein : Similar triazole derivatives have demonstrated selective sub-micromolar IC50 growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 0.31 µM to 0.7 µM against breast cancer cell lines (MDA-MB-231) and cervical cancer cells (HeLa) .
Table 1: IC50 Values of Related Triazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5k | MDA-MB-231 | 0.31 |
| 5k | HeLa | 0.7 |
| Gossypol | Bcl-2 Inhibitor | ~0.62 |
Table 2: Antibacterial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. faecalis | 40 µg/mL |
| Compound B | P. aeruginosa | 50 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : By inhibiting the Bcl-2 protein, which is involved in preventing apoptosis in cancer cells, these compounds promote programmed cell death.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest at the G1/S phase, leading to decreased proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in bacterial cells, contributing to their death.
Case Studies
A recent case study focused on a series of triazole compounds similar to this compound demonstrated promising results in vitro against various cancer cell lines. The study indicated that modifications in the phenyl substituents significantly affected the compounds' binding affinity and anticancer activity .
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by bromination and carboxylation steps. Key considerations include:
- Reagent selection : Use of Cu(I) catalysts (e.g., CuBr) to ensure regioselective 1,4-disubstituted triazole formation .
- Protecting groups : Carboxylic acid functionality may require protection (e.g., methyl esters) during bromination to prevent side reactions .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) is critical for isolating the pure product .
Q. How is the compound characterized to confirm its structural integrity?
Standard analytical methods include:
- NMR spectroscopy : and NMR to verify substitution patterns (e.g., aromatic protons, bromine-induced deshielding) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak at m/z ~370–375) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What experimental protocols are used to evaluate its biological activity?
Common assays include:
Q. How can solubility and formulation challenges be addressed for in vitro studies?
- Solubility testing : Use DMSO for stock solutions (≤10% v/v in buffer) to avoid precipitation .
- Co-solvents : PEG-400 or cyclodextrins can enhance aqueous solubility for pharmacokinetic studies .
Q. What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at -20°C in amber vials under inert gas (N) to prevent oxidation .
- Long-term : Lyophilized powders stored at -80°C with desiccants (e.g., silica gel) .
Advanced Research Questions
Q. How can regioselectivity during triazole synthesis be controlled to avoid undesired isomers?
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states to favor 1,4-regiochemistry over 1,5-isomers .
- Catalyst optimization : Ligand-modified Cu(I) catalysts (e.g., TBTA ligands) improve selectivity by stabilizing specific transition states .
Q. What computational tools are effective in optimizing reaction conditions for scale-up?
- Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation .
- Machine learning : Train models on existing triazole synthesis datasets to predict optimal solvent systems (e.g., DMF/HO) and temperature ranges (60–80°C) .
Q. How do structural modifications (e.g., bromine placement) impact biological activity?
- SAR studies : Replace bromine with chlorine or iodine to assess halogen bonding effects on target affinity.
- Crystallography : X-ray structures of ligand-target complexes reveal bromine’s role in hydrophobic pocket interactions .
Q. How can contradictory data in biological activity reports be resolved?
Q. What advanced techniques are used to analyze degradation products under physiological conditions?
- LC-MS/MS : Track hydrolytic or oxidative degradation pathways (e.g., debromination or triazole ring cleavage) .
- Forced degradation studies : Expose compounds to extreme pH, heat, or light to identify labile sites .
Q. What challenges arise during scale-up, and how are they mitigated?
Q. How do electronic effects of bromine substituents influence electrochemical properties?
- Cyclic voltammetry : Bromine’s electron-withdrawing effect lowers reduction potentials, quantified by shifts in peak currents .
- DFT calculations : HOMO-LUMO gaps correlate with observed redox behavior in catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
